molecular formula C13H23NO3 B13163391 tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate

tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate

Katalognummer: B13163391
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: AWORKFPVSDMQBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to an amine functionality. The compound features a 4-cyclobutyl-4-oxobutan-2-yl backbone, which combines a strained cyclobutyl ring with a ketone group at the 4-position of the butan-2-yl chain. This structural motif is significant in medicinal chemistry, where cyclobutyl groups are often employed to enhance conformational rigidity and improve binding affinity in drug candidates.

The compound’s applications are inferred from related Boc-protected intermediates, which are widely used in peptide synthesis and as building blocks for pharmaceuticals targeting proteases, kinases, and ubiquitin ligases .

Eigenschaften

Molekularformel

C13H23NO3

Molekulargewicht

241.33 g/mol

IUPAC-Name

tert-butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate

InChI

InChI=1S/C13H23NO3/c1-9(8-11(15)10-6-5-7-10)14-12(16)17-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)

InChI-Schlüssel

AWORKFPVSDMQBI-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)C1CCC1)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Reaction of Carbamic Acid Derivatives with Precursors

The foundational approach involves reacting tert-butyl carbamate (also known as Boc-amino) with suitable electrophilic precursors containing the 4-oxobutan-2-yl moiety. The general reaction scheme is:

tert-Butyl carbamate + 4-oxobutan-2-yl precursor → tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate

This method relies on nucleophilic attack by the amine group of tert-butyl carbamate on activated electrophiles, such as acyl chlorides or activated esters, derived from the 4-oxobutan-2-yl precursor.

Use of Chloroformates and Isocyanates

The synthesis often employs tert-butyl chloroformate as a key reagent, reacting with amines or alcohols to form carbamates via nucleophilic substitution. As per Lebel et al., the reaction of carboxylic acids with di-tert-butyl dicarbonate (Boc2O) in the presence of bases and catalysts can generate carbamates through a Curtius rearrangement pathway, especially when intermediates are converted into acyl azides and then rearranged to isocyanates, which are subsequently trapped by nucleophiles.

Catalytic Promoters and Green Chemistry Approaches

Recent advances include employing catalytic amounts of indium or other metals to facilitate carbamate formation under mild conditions, as demonstrated by Jang and colleagues. These methods are advantageous for their high selectivity, mild reaction conditions, and broad substrate scope, including the formation of complex carbamates like the target compound.

Specific Preparation Pathways for the Target Compound

Reaction of tert-Butyl Chloroformate with a 4-Oxobutan-2-yl Derivative

A plausible route involves:

  • Activation of the 4-oxobutan-2-yl precursor with a suitable electrophile, such as a chlorocarbonate.
  • Nucleophilic attack by the amine group of tert-butyl carbamate.
  • Control of reaction conditions (solvent, temperature, base) to favor mono-substitution and prevent side reactions.

Reaction conditions typically include:

  • Solvent: Dichloromethane or tetrahydrofuran.
  • Base: Triethylamine or sodium bicarbonate to neutralize HCl.
  • Temperature: Ambient or slightly cooled to control reactivity.

Alternative Route via Curtius Rearrangement

Based on the literature, an alternative involves:

  • Conversion of a suitable carboxylic acid precursor into an acyl azide.
  • Heating to induce Curtius rearrangement, generating an isocyanate intermediate.
  • Trapping the isocyanate with tert-butyl alcohol or carbamate to form the desired carbamate.

This pathway benefits from high selectivity and is suitable for complex molecules, including cyclobutyl derivatives.

Reaction Data and Conditions

Method Reagents Solvent Catalyst Temperature Yield Remarks
Direct Boc formation tert-Butyl chloroformate + amine Dichloromethane Triethylamine 0–25°C ~57% As per recent literature, efficient for primary amines
Curtius rearrangement Carboxylic acid + diphenylphosphoryl azide Toluene or chlorobenzene None 80–120°C Variable Suitable for complex derivatives, high selectivity
Catalytic indium-mediated Amine + alkyl chloroformate Ethanol or THF Indium Room temperature High Mild, broad scope

Research Findings and Literature Data

  • Lebel et al. demonstrated the utility of modified Curtius rearrangement for carbamate synthesis, emphasizing the importance of reaction temperature and substrate stability.
  • Jang et al. introduced an indium-catalyzed method, highlighting its efficiency and environmental benefits.
  • The synthesis of similar carbamates, such as tert-butyl (4-oxobutan-2-yl)carbamate, has been achieved with yields up to 57% under optimized conditions involving palladium catalysis and Boc protection strategies.

Summary of Preparation Methodology

Step Description Key Reagents Conditions Outcome
Activation Prepare electrophilic intermediate (e.g., acyl chloride or azide) Carboxylic acid derivatives Reflux or room temp Reactive intermediate
Carbamate Formation Nucleophilic attack by tert-butyl carbamate tert-Butyl chloroformate or Boc2O Ambient or mild heating Target carbamate
Purification Chromatography or recrystallization - Standard Purified compound

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate, highlighting variations in cyclic substituents, ketone positioning, and similarity scores:

Compound Name CAS Number Structural Features Similarity Score* Key Properties/Applications
tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate Not Provided Cyclobutyl ring, 4-oxo group on butan-2-yl Reference (1.00) Hypothesized use in drug discovery
tert-Butyl 3-oxocyclobutylcarbamate 154748-49-9 Cyclobutyl ring, 3-oxo group 0.94 Intermediate for constrained peptides
tert-Butyl (4-oxobutan-2-yl)carbamate 186743-06-6 Acyclic 4-oxobutan-2-yl backbone 0.89 Flexible linker in organic synthesis
tert-Butyl (3-oxocyclopentyl)carbamate 167298-40-0 Cyclopentyl ring, 3-oxo group 1.00 High similarity; used in VHL ligand design
tert-Butyl (3-oxocyclohexyl)carbamate 885280-38-6 Cyclohexyl ring, 3-oxo group 0.98 Improved solubility due to larger ring
tert-Butyl N-(4-cyanooxan-4-yl)carbamate 1860028-25-6 Tetrahydrofuran ring, cyano substituent N/A Electron-withdrawing group enhances reactivity

*Similarity scores derived from structural alignment algorithms in .

Key Comparative Analysis

Cyclic vs. Acyclic Backbones
  • Cyclobutyl Derivatives : The target compound and tert-Butyl 3-oxocyclobutylcarbamate (CAS 154748-49-9) share a strained cyclobutyl ring, which confers rigidity and may improve metabolic stability in drug candidates. However, the 4-oxo group on the butan-2-yl chain in the target compound introduces additional steric and electronic effects compared to the 3-oxocyclobutyl analogue .
  • Acyclic Analogues : tert-Butyl (4-oxobutan-2-yl)carbamate (CAS 186743-06-6) lacks cyclic constraints, offering greater flexibility for applications requiring conformational diversity .
Ring Size and Substituent Effects
  • Cyclopentyl/Cyclohexyl Analogues : Larger rings (e.g., tert-Butyl (3-oxocyclopentyl)carbamate, CAS 167298-40-0) reduce ring strain, enhancing synthetic accessibility and thermal stability. These derivatives are preferred in high-throughput phasing pipelines for crystallography due to their robustness .
  • Electron-Withdrawing Groups: Compounds like tert-Butyl N-(4-cyanooxan-4-yl)carbamate (CAS 1860028-25-6) replace the ketone with a cyano group, altering electronic properties and reactivity in nucleophilic additions .

Biologische Aktivität

tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate is an organic compound with promising biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound has a molecular formula of C13H23NO3C_{13}H_{23}NO_3 and a molecular weight of approximately 241.33 g/mol. Its structure includes a tert-butyl group and a carbamate functional group, along with a cyclobutyl ring and an oxobutan-2-yl moiety. These structural features contribute to its unique chemical properties and biological interactions.

Research indicates that tert-butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate may interact with various biomolecules, modulating enzyme activity or receptor functions. Notably, it has been studied for its potential to inhibit specific enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase. These interactions are crucial for understanding its therapeutic potential in conditions like Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to protect astrocytes from amyloid-beta (Aβ) induced toxicity. For instance, when astrocytes were exposed to Aβ 1-42 peptide, the presence of tert-butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate significantly improved cell viability compared to controls without the compound.

TreatmentCell Viability (%)
Control43.78 ± 7.17
Aβ 1-4262.98 ± 4.92

This suggests that the compound may have neuroprotective effects by reducing oxidative stress and inflammatory responses associated with Aβ toxicity.

In Vivo Studies

In vivo studies involving animal models have further elucidated the biological effects of tert-butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate. For example, in a scopolamine-induced Alzheimer's model, treatment with this compound resulted in decreased levels of Aβ 1-42 and reduced β-secretase activity, although not all results reached statistical significance.

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

  • Neuroprotection Against Aβ Toxicity : In a study examining the effects on astrocytes exposed to Aβ 1-42, the compound demonstrated significant protective effects, suggesting its role as a neuroprotective agent.
  • Enzyme Inhibition : The compound exhibited inhibition of β-secretase with an IC50 value indicating effective modulation of this enzyme's activity, which is critical in Alzheimer's disease pathology.

Comparative Analysis

To contextualize the biological activity of tert-butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
M4 CompoundSimilar carbamate structureInhibits AChE and β-secretase
Other CarbamatesVarious functional groupsVaries widely in activity

These comparisons illustrate the unique properties of tert-butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate while highlighting its potential applications in drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.